molecular formula C17H18N2O2 B14769318 4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B14769318
M. Wt: 282.34 g/mol
InChI Key: BQYGGFNIXNYFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a benzyl group, a methoxy-methylpyridinyl moiety, and a dihydrooxazole ring, making it a molecule of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the dihydrooxazole ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides in the presence of a base.

    Attachment of the methoxy-methylpyridinyl moiety: This can be done through a nucleophilic substitution reaction where the pyridine derivative is introduced to the dihydrooxazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity and functional groups.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with molecular targets such as enzymes or receptors. The benzyl and pyridinyl groups can participate in binding interactions, while the dihydrooxazole ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Phenylpropan-1-ol: A chiral alcohol with similar synthetic applications.

    ®-2-(4-Methoxyphenyl)-2-methylpropanoic acid: Another chiral compound with potential pharmaceutical applications.

Uniqueness

®-4-Benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its combination of a benzyl group, a methoxy-methylpyridinyl moiety, and a dihydrooxazole ring. This structural complexity provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-benzyl-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C17H18N2O2/c1-12-8-15(20-2)10-16(18-12)17-19-14(11-21-17)9-13-6-4-3-5-7-13/h3-8,10,14H,9,11H2,1-2H3

InChI Key

BQYGGFNIXNYFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.